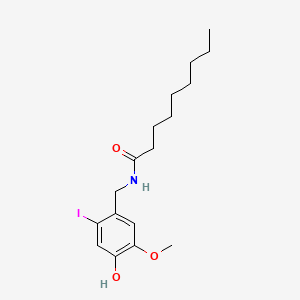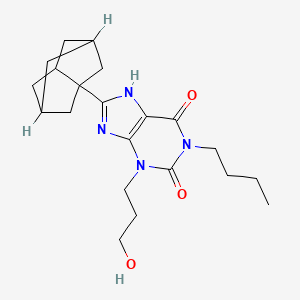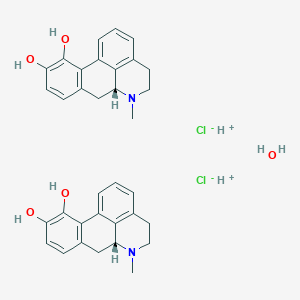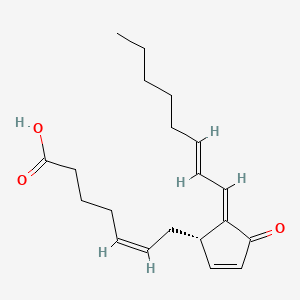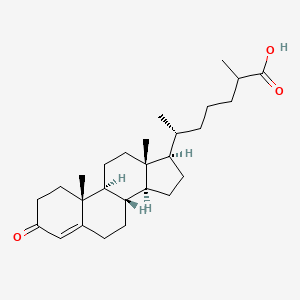
Delta(4)-dafachronic acid
Übersicht
Beschreibung
Delta(4)-dafachronic acid (DAF-12) is a ligand-activated transcription factor that plays a crucial role in regulating development, metabolism, and lifespan in nematodes. It is a steroidal hormone that is synthesized through a complex biosynthetic pathway, which involves several enzymatic reactions. DAF-12 has been extensively studied for its potential therapeutic applications, particularly in the treatment of various metabolic disorders and cancer.
Wirkmechanismus
Delta(4)-dafachronic acid is a ligand-activated transcription factor that binds to specific DNA sequences and regulates the expression of target genes. The binding of Delta(4)-dafachronic acid to its ligand, DAF-9, induces a conformational change that allows it to bind to DNA and activate gene expression. Delta(4)-dafachronic acid regulates the expression of genes involved in various biological processes, including metabolism, development, and lifespan.
Biochemische Und Physiologische Effekte
Delta(4)-dafachronic acid has been shown to regulate lipid and glucose metabolism, as well as cancer cell proliferation and survival. It has also been shown to regulate development and lifespan in nematodes. Delta(4)-dafachronic acid plays a critical role in the regulation of dauer formation, a developmental stage that allows nematodes to survive under adverse environmental conditions. Delta(4)-dafachronic acid also regulates the lifespan of nematodes by promoting the expression of genes involved in stress resistance and longevity.
Vorteile Und Einschränkungen Für Laborexperimente
Delta(4)-dafachronic acid has several advantages for lab experiments, including its well-characterized mechanism of action, the availability of genetic tools for studying its function, and the ability to study its effects in nematodes. However, there are also limitations to studying Delta(4)-dafachronic acid, including the difficulty of studying its effects in mammalian cells and the lack of available ligands for studying its function.
Zukünftige Richtungen
There are several future directions for studying Delta(4)-dafachronic acid, including the development of novel ligands for studying its function, the identification of additional target genes, and the study of its effects in mammalian cells. Delta(4)-dafachronic acid has the potential to be a valuable therapeutic target for the treatment of metabolic disorders and cancer, and further research is needed to fully understand its function and potential applications.
Conclusion:
In conclusion, Delta(4)-dafachronic acid is a ligand-activated transcription factor that plays a critical role in regulating development, metabolism, and lifespan in nematodes. It has been extensively studied for its potential therapeutic applications, particularly in the treatment of metabolic disorders and cancer. Delta(4)-dafachronic acid has a well-characterized mechanism of action and several advantages for lab experiments, but there are also limitations to studying its function. Further research is needed to fully understand the potential applications of Delta(4)-dafachronic acid and to develop novel therapeutic strategies based on its function.
Wissenschaftliche Forschungsanwendungen
Delta(4)-dafachronic acid has been extensively studied for its potential therapeutic applications, particularly in the treatment of metabolic disorders such as obesity, diabetes, and hyperlipidemia. It has been shown to regulate lipid metabolism by promoting the expression of genes involved in fatty acid oxidation and inhibiting the expression of genes involved in fatty acid synthesis. Delta(4)-dafachronic acid has also been shown to regulate glucose metabolism by promoting the expression of genes involved in glucose uptake and utilization. In addition, Delta(4)-dafachronic acid has been shown to play a role in the regulation of cancer cell proliferation and survival.
Eigenschaften
IUPAC Name |
(6R)-6-[(8S,9S,10R,13R,14S,17R)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]-2-methylheptanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H42O3/c1-17(6-5-7-18(2)25(29)30)22-10-11-23-21-9-8-19-16-20(28)12-14-26(19,3)24(21)13-15-27(22,23)4/h16-18,21-24H,5-15H2,1-4H3,(H,29,30)/t17-,18?,21+,22-,23+,24+,26+,27-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSXQJZDFWDKBIP-NNWQCNCGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCC(C)C(=O)O)C1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCCC(C)C(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H42O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501347054 | |
| Record name | Delta(4)-dafachronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501347054 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
414.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Delta(4)-dafachronic acid | |
CAS RN |
23017-97-2 | |
| Record name | Delta(4)-dafachronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501347054 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



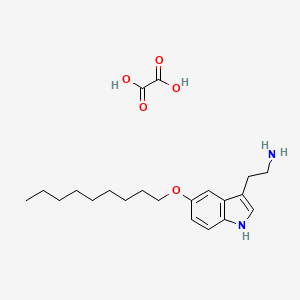
![3alpha-[(4-Chlorophenyl)phenylmethoxy]tropane hydrochloride](/img/structure/B1663676.png)

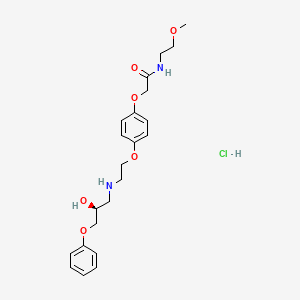
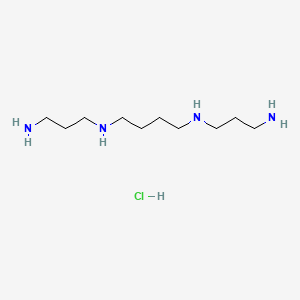
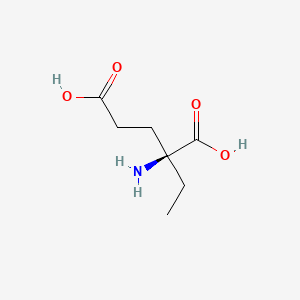
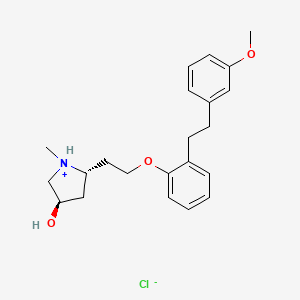
![Bis[amino(methylsulfanyl)methylidene]butanedinitrile](/img/structure/B1663686.png)
